molecular formula C11H13NO3 B1595347 4-Oxo-4-(p-tolylamino)butanoic acid CAS No. 37600-44-5

4-Oxo-4-(p-tolylamino)butanoic acid

Cat. No. B1595347
CAS RN: 37600-44-5
M. Wt: 207.23 g/mol
InChI Key: OHHAQFFMXQEGMP-UHFFFAOYSA-N
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Description

4-Oxo-4-(p-tolylamino)butanoic acid, also known as 4-oxo-PTA, is an organic compound with a molecular formula C8H11NO3. It is a derivative of butanoic acid and has a p-tolyl substituent on its nitrogen atom. 4-oxo-PTA has been widely used in various scientific research applications due to its unique properties and potential applications.

Scientific Research Applications

1. Oxidation Studies

  • Summary of Application: This compound is used as a substrate in oxidation studies. It’s particularly attractive due to its enolization in strong acid medium, where the enol form is reported to be the reactive species in its reactions with many oxidants .
  • Methods of Application: The kinetics of oxidation of a series of substituted 4-oxobutanoic acids by N-bromophthalimide have been studied in aqueous acetic acid medium at 30 °C . The total reaction is second-order, first-order each in oxidant and substrate .
  • Results or Outcomes: The oxidation rate increases linearly with [H+], establishing the hypobromous acidium ion, H2O+Br, as the reactive species . A variation in ionic strength has no effect on the reaction rate .

2. Polymorph Studies

  • Summary of Application: A new polymorph of 4-oxo-4-phenylbutanoic acid was discovered, which has a significantly larger cell volume compared to previously known polymorphs .
  • Methods of Application: The new polymorph was obtained and its crystal structure was analyzed. It crystallizes in the monoclinic space group P2 1 /c .
  • Results or Outcomes: The new polymorph differs structurally from the two known ones slightly (RMSD of about 0.112–0.183 Å) . All polymorphs contain dimers of molecules bounded by intermolecular hydrogen bonds leaving carbonyl groups at Position 4 unaffected .

3. Oxidation by Tripropylammonium Fluorochromate

  • Summary of Application: This compound is used as a substrate in oxidation studies with Tripropylammonium Fluorochromate (TriPAFC). The oxidation of organic substrates is an important aspect in modern organic synthesis, therefore, the search for new oxidizing agents is of interest to synthetic organic chemists .
  • Methods of Application: The oxidation of 4-oxo-4-phenyl butanoic acid by TriPAFC was studied in an acetic acid-water medium in the presence of perchloric acid. The reaction is first order each in [TriPAFC], [4-oxo acid] and [H+] .
  • Results or Outcomes: The stoichiometry study showed that 1 mol of TriPAFC reacts with 1 mol of 4–oxo–4–phenyl butanic acid. The oxidation of 4-oxo acid, in an atmosphere of nitrogen, failed to induce the polymerization of acrylonitrile .

4. Oxidation by Benzimidazolium Fluorochromate

  • Summary of Application: This compound is used as a substrate in oxidation studies with Benzimidazolium Fluorochromate. The oxidation of organic substrates is an important aspect in modern organic synthesis, therefore, the search for new oxidizing agents is of interest to synthetic organic chemists .
  • Methods of Application: The oxidation of 4-oxo-4-phenyl butanoic acid by Benzimidazolium Fluorochromate was studied in an acetic acid-water medium in the presence of perchloric acid. The reaction is first order each in [Benzimidazolium Fluorochromate], [4-oxo acid] and [H+] .
  • Results or Outcomes: The stoichiometry study showed that 1 mol of Benzimidazolium Fluorochromate reacts with 1 mol of 4–oxo–4–phenyl butanic acid. The oxidation of 4-oxo acid, in an atmosphere of nitrogen, failed to induce the polymerization of acrylonitrile .

properties

IUPAC Name

4-(4-methylanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8-2-4-9(5-3-8)12-10(13)6-7-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHAQFFMXQEGMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350200
Record name 4-Oxo-4-(p-tolylamino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-4-(p-tolylamino)butanoic acid

CAS RN

37600-44-5
Record name 4-Oxo-4-(p-tolylamino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Krátký, E Novotná, J Stolaříková, M Švarcová… - European Journal of …, 2022 - Elsevier
Novel antimycobacterial drugs are needed, especially those with dual activity against both actively growing and non-replicating subpopulations of mycobacteria. Isocitrate lyase (ICL) is …
Number of citations: 1 www.sciencedirect.com

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